molecular formula C14H12ClNO2 B5184283 benzyl (4-chlorophenyl)carbamate CAS No. 6622-16-8

benzyl (4-chlorophenyl)carbamate

Cat. No. B5184283
CAS RN: 6622-16-8
M. Wt: 261.70 g/mol
InChI Key: MCVYHOYRKULIFW-UHFFFAOYSA-N
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Description

Benzyl (4-chlorophenyl)carbamate, also known as benomyl, is a fungicide that is widely used in agriculture to control various fungal diseases. It is a white crystalline solid that is soluble in organic solvents, and it has a broad spectrum of activity against many different types of fungi.

Scientific Research Applications

Agricultural Applications

  • Benzyl (4-chlorophenyl)carbamate derivatives, such as Carbendazim (MBC), are used in agriculture for fungal disease prevention and control. Nanoparticles like solid lipid nanoparticles and polymeric nanocapsules have been developed for the sustained release of these compounds, offering benefits like improved transfer to the site of action, reduced environmental toxicity, and decreased degradation rates (Campos et al., 2015).

Chemical Synthesis and Catalysis

  • The compound has been utilized in chemical synthesis, demonstrating high activity in Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates and hydroalkoxylation of gamma-hydroxy and delta-hydroxy allenes. This process effectively produces various nitrogen and oxygen heterocycles (Zhang et al., 2006).

Pharmaceutical Research

  • Benzyl carbamates of 4-aminosalicylanilides, including fluorinated derivatives, have been prepared with potential anticholinesterase and anti-inflammatory activity. Their hydro-lipophilic properties, crucial for biological activity, were investigated, providing insights into the relationship between chemical structure and lipophilicity (Jankech et al., 2020).

Enzyme Inhibition Studies

  • Certain benzyl carbamates have been found to inhibit acetyl- and butyrylcholinesterase enzymes, with some showing promising inhibition of both. These findings are significant for understanding the interaction of these compounds with biological targets and could guide the development of therapeutic agents (Bąk et al., 2019).

Herbicide Degradation

  • 4-Chloro-2-butynyl N-(3-chlorophenyl)carbamate (Barban), a related herbicide, undergoes alkaline hydrolysis releasing chlorine atoms. Studies on its degradation kinetics in alkaline media have provided insights into the stability and environmental impact of such compounds (Bergon et al., 1980).

Other Applications

  • Benzyl carbamates have been used in various synthetic and characterization studies, ranging from the preparation of novel monomers containing UV-absorber functions to the synthesis of phosphinopeptide derivatives. These studies demonstrate the versatility of benzyl carbamates in different chemical syntheses (Pan et al., 1995; Dai & Chen, 1997).

properties

IUPAC Name

benzyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVYHOYRKULIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984704
Record name Benzyl (4-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-(4-chlorophenyl)carbamate

CAS RN

6622-16-8
Record name NSC56524
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl (4-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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